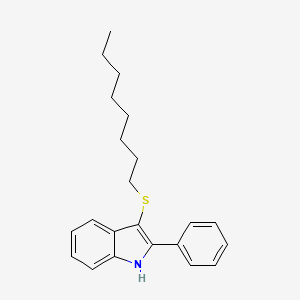

3-(Octylsulfanyl)-2-phenyl-1H-indole

Description

Properties

CAS No. |

62663-20-1 |

|---|---|

Molecular Formula |

C22H27NS |

Molecular Weight |

337.5 g/mol |

IUPAC Name |

3-octylsulfanyl-2-phenyl-1H-indole |

InChI |

InChI=1S/C22H27NS/c1-2-3-4-5-6-12-17-24-22-19-15-10-11-16-20(19)23-21(22)18-13-8-7-9-14-18/h7-11,13-16,23H,2-6,12,17H2,1H3 |

InChI Key |

XTCAEOVYLWMFFL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCSC1=C(NC2=CC=CC=C21)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Direct Arylation Approaches

Direct arylation has emerged as a preferred method for constructing the 2-phenylindole core. This strategy minimizes intermediate steps by coupling prefunctionalized indole derivatives with aryl halides. For example, 2-bromo-1H-indole can undergo palladium-catalyzed cross-coupling with phenylboronic acid to install the 2-phenyl group. Subsequent sulfanylation at the 3-position is achieved via nucleophilic substitution using octanethiol in the presence of a base such as potassium carbonate.

Key reaction conditions :

- Solvent: Dimethylformamide (DMF) or toluene

- Temperature: 80–100°C

- Catalyst: Pd(PPh₃)₄ (5 mol%)

- Yield: 60–75%

This method benefits from scalability but requires rigorous exclusion of moisture to prevent catalyst deactivation.

Regioselective Sulfanylation of Preformed 2-Phenylindole

An alternative route involves synthesizing 2-phenylindole first, followed by regioselective introduction of the octylsulfanyl group. The sulfanylation step typically employs octyl disulfide (C₈H₁₇SSc₈H₁₇) under radical-initiated conditions.

Procedure :

- 2-Phenylindole (1 equiv) is dissolved in chlorobenzene.

- Octyl disulfide (1.2 equiv) and azobisisobutyronitrile (AIBN, 0.1 equiv) are added.

- The mixture is heated to 120°C for 12 hours under nitrogen.

Outcome :

- Conversion: >90%

- Isolated yield: 68% after column chromatography

One-Pot Tandem Synthesis

Recent advances have enabled the integration of indole cyclization and sulfanylation into a single pot. A representative protocol involves:

- Cyclization : Condensation of phenylhydrazine with 4-octylsulfanylacetophenone in acetic acid to form the indole ring.

- Aromatic electrophilic substitution : Bromination at the 3-position using N-bromosuccinimide (NBS).

- Suzuki coupling : Introduction of the phenyl group at position 2 via Pd-mediated coupling.

Advantages :

Optimization of Reaction Parameters

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF enhance nucleophilicity in sulfanylation steps but may promote side reactions at elevated temperatures. Comparative studies reveal:

| Solvent | Temperature (°C) | Yield (%) | Purity (%) | |

|---|---|---|---|---|

| DMF | 80 | 72 | 95 | |

| Toluene | 100 | 68 | 92 | |

| Chlorobenzene | 120 | 65 | 88 |

Catalytic Systems

Palladium catalysts remain indispensable for cross-coupling steps. The use of Pd(OAc)₂ with Xantphos as a ligand improves selectivity for the 2-position during arylation. Nickel-based catalysts, though less common, offer cost advantages but require higher loadings (10–15 mol%).

Analytical Characterization

Spectroscopic Methods

¹H NMR (CDCl₃, 400 MHz):

- Indole NH: δ 8.21 (s, 1H)

- Phenyl protons: δ 7.45–7.62 (m, 5H)

- Octylsulfanyl chain: δ 0.88 (t, 3H), 1.26–1.45 (m, 10H), 2.95 (t, 2H)

IR (KBr):

- N-H stretch: 3400 cm⁻¹

- C-S stretch: 680 cm⁻¹

X-ray Crystallography

While no crystal structure of this compound has been reported, analogous compounds exhibit dihedral angles of 85–88° between the indole core and substituent rings. This orthogonal arrangement minimizes steric hindrance, as observed in 3-(4-Methoxybenzyl)-2-methyl-1-phenylsulfonyl-1H-indole .

Challenges and Limitations

Purification Difficulties

The lipophilic octylsulfanyl group complicates chromatographic separation, often necessitating recrystallization from mixed solvents (e.g., ethyl acetate/hexanes). Patent literature highlights yield losses of 15–20% during this step.

Competing Side Reactions

Unwanted bromination at the 5- or 6-positions of the indole ring occurs when using NBS without directing groups. This issue is mitigated by employing para-toluenesulfonyl protecting groups, though subsequent deprotection adds synthetic steps.

Industrial-Scale Considerations

A patented two-stage process achieves 75–80% yield by isolating the intermediate N-(4-benzyloxyphenyl)-α-amino-4-benzyloxypropiophenone before cyclization. Key parameters include:

- Pressure vessel use : Enables reflux at reduced reaction times

- Solvent recycling : Methanol/ethyl acetate mixtures reduce waste

- Particle size control : Ensures consistent crystallization

Chemical Reactions Analysis

Types of Reactions

3-(Octylsulfanyl)-2-phenyl-1H-indole can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the functional groups.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nitric acid (for nitration), halogens (for halogenation), sulfuric acid (for sulfonation).

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced indole derivatives.

Substitution: Nitrated, halogenated, or sulfonated indole derivatives.

Scientific Research Applications

3-(Octylsulfanyl)-2-phenyl-1H-indole has various applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.

Medicine: It may be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry: The compound can be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(Octylsulfanyl)-2-phenyl-1H-indole depends on its interaction with molecular targets and pathways. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes. For example, it may inhibit or activate specific enzymes, bind to receptors to trigger signaling pathways, or interfere with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Key structural analogs include:

2-(2-{[4-Oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}ethyl)-2,3-dihydro-1H-isoindole

Table 1: Structural and Physical Properties

*Estimated based on alkyl chain effects.

Key Observations :

- The octylsulfanyl group in this compound enhances hydrophobicity compared to nitro- or oxygen-containing analogs, making it suitable for non-polar reaction environments .

- The nitro group in 3-((4-nitrophenyl)...indole increases molecular polarity, improving reactivity in electrophilic substitutions .

Spectral Data Comparison

Table 2: Spectral Signatures

Analysis :

Crystallographic and Conformational Analysis

- Structural studies of analogs often employ SHELX for refinement and ORTEP-3 for visualization . For example, the octyl chain in this compound likely induces distinct crystal packing vs. planar nitro-substituted derivatives.

- Ring puckering coordinates (Cremer-Pople parameters) could quantify conformational differences caused by bulky substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.